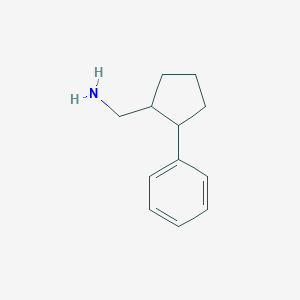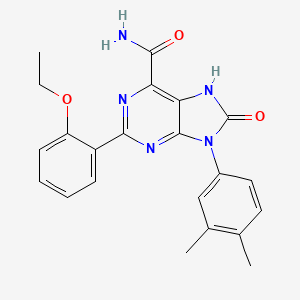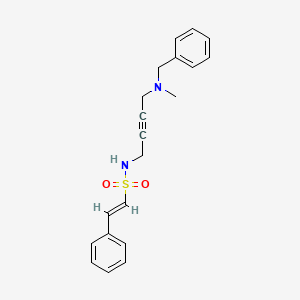![molecular formula C11H9BrN2 B2981442 2-[(E)-2-(4-bromophenyl)ethenyl]-1H-imidazole CAS No. 339106-78-4](/img/structure/B2981442.png)
2-[(E)-2-(4-bromophenyl)ethenyl]-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(E)-2-(4-bromophenyl)ethenyl]-1H-imidazole” is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a phenyl group, which is a ring of six carbon atoms, attached to an ethenyl group . The presence of the bromine atom indicates that this compound could be used in various organic reactions as bromine is a good leaving group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, followed by the attachment of the 4-bromophenyl ethenyl group. The specifics of the synthesis would depend on the starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the imidazole ring and the phenyl group would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by the functional groups present in the molecule. The imidazole ring is a site of high electron density and can act as a nucleophile in various reactions. The bromine atom can act as a good leaving group, making it susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the imidazole ring could contribute to the compound’s solubility in water and its boiling and melting points .科学的研究の応用
Synthesis and Structural Analysis
Research has focused on synthesizing derivatives of imidazole, including compounds similar to "2-[(E)-2-(4-bromophenyl)ethenyl]-1H-imidazole", and analyzing their structural properties. For instance, the synthesis of 1-substituted benzimidazoles from o-Bromophenyl isocyanide under CuI catalysis has been reported, offering moderate to good yields and highlighting the versatility of bromophenyl compounds in heterocyclic chemistry (Lygin & Meijere, 2009). Another study detailed the crystal structure of a closely related compound, revealing insights into molecular stacking and intermolecular interactions, which could inform the design of new materials or drugs (Mohamed et al., 2013).
Corrosion Inhibition
Imidazole derivatives have been studied for their corrosion inhibition properties, demonstrating significant potential in protecting metals in corrosive environments. A notable investigation into novel imidazole derivatives as corrosion inhibitors for steel in CO2 saturated solutions found high inhibition efficiency, suggesting applications in industrial corrosion protection (Singh et al., 2017).
Antimicrobial Applications
The antimicrobial properties of imidazole derivatives have been a focus of research as well. A study on the synthesis of novel imidazoles showed potent antimicrobial activities against Candida albicans, indicating the potential for developing new antimicrobial agents (Narwal et al., 2012).
Molecular Docking and Computational Studies
Molecular docking and computational studies have explored the binding affinities of imidazole derivatives to various biological targets. For example, the crystal structure and molecular docking studies of tetraaryl substituted imidazoles provided insights into their potential inhibitory activity against specific enzymes, offering a basis for drug development (Sharma et al., 2018).
Photophysical Properties
Research into the photophysical properties of imidazole-based molecules has uncovered their potential in optoelectronic applications. Studies on excited-state intramolecular proton transfer (ESIPT) molecules based on imidazole derivatives demonstrated unique fluorescence characteristics, suggesting uses in organic electronics and photonics (Somasundaram et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(E)-2-(4-bromophenyl)ethenyl]-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-10-4-1-9(2-5-10)3-6-11-13-7-8-14-11/h1-8H,(H,13,14)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXAXIBZRFWEEO-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NC=CN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=NC=CN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B2981359.png)
![1-[[4-(Trifluoromethyl)phenyl]methylamino]-3-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol](/img/structure/B2981364.png)
![5-[(3,4-Dichlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole](/img/structure/B2981365.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2981366.png)
![2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2981369.png)
![N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2981370.png)
![ethyl 2-(3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2981371.png)


![Ethyl 2-[2-(2-nitrophenyl)sulfinylacetyl]oxybenzoate](/img/structure/B2981376.png)



